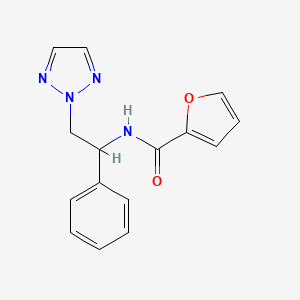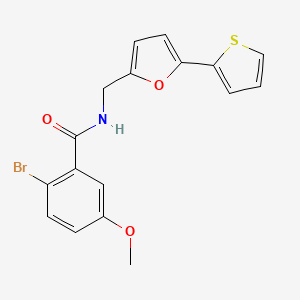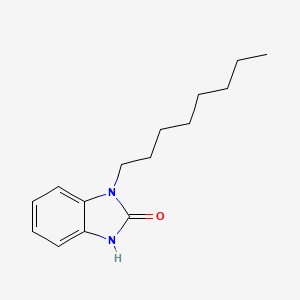
1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of targets due to their diverse biological activities . They are known to interact with various enzymes, receptors, and proteins, influencing numerous biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved.
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to cell growth and proliferation, inflammation, and various disease processes.
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological effects, often related to their interaction with their targets . These effects can include changes in cell growth and proliferation, inflammation, and various disease processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Molecular Mechanism
It is known that it is a strong electron donor molecule that can be used for n-type doping .
Temporal Effects in Laboratory Settings
It is known that it is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Metabolic Pathways
It is known that benzimidazoles, which this compound is a part of, are involved in various metabolic pathways .
Preparation Methods
The synthesis of 1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic addition of an octyl group to a benzimidazole precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale organic synthesis techniques, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
1-octyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzimidazole derivatives, such as:
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: Used in molecular machines and nanotechnology.
These compounds share a benzimidazole core but differ in their substituents, leading to unique chemical properties and applications.
Properties
IUPAC Name |
3-octyl-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)16-15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEODLMHXMGELLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

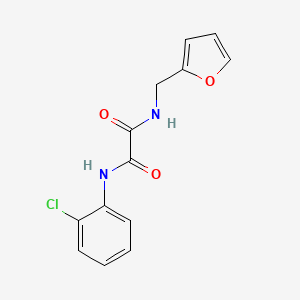
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2474947.png)
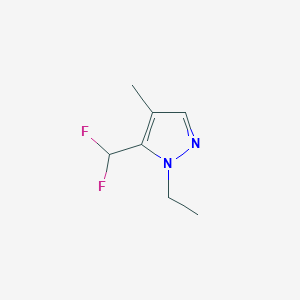
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2474949.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2474950.png)


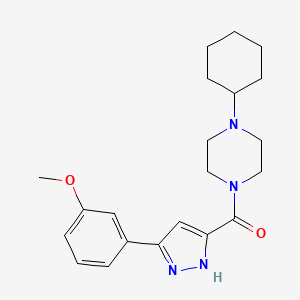


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)
